molecular formula C17H15ClN2O5 B404797 Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate

Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate

Cat. No.: B404797
M. Wt: 362.8g/mol
InChI Key: SERSSRLARBTTES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is a synthetic organic compound that belongs to the class of benzoic acid derivatives. This compound is characterized by the presence of a chloro and nitro group on the benzoyl moiety, which imparts unique chemical properties. It is primarily used in research and industrial applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate typically involves the following steps:

    Nitration: The starting material, 4-chlorobenzoic acid, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-3-nitrobenzoic acid.

    Amidation: The nitro compound is then reacted with 4-aminobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 4-(4-Chloro-3-nitro-benzoylamino)-benzoic acid.

    Esterification: Finally, the carboxylic acid group is esterified with propanol using a catalyst like sulfuric acid or p-toluenesulfonic acid to produce the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: for nitration and amidation steps.

    Purification techniques: such as recrystallization or chromatography to isolate the intermediate and final products.

    Quality control measures: to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid and alcohol using acidic or basic conditions.

Common Reagents and Conditions

    Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid, palladium on carbon.

Major Products Formed

    Reduction: 4-(4-Chloro-3-amino-benzoylamino)-benzoic acid propyl ester.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 4-(4-Chloro-3-nitro-benzoylamino)-benzoic acid and propanol.

Scientific Research Applications

Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is not fully understood, but it is believed to involve:

    Molecular targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways involved: Modulation of signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrobenzoic acid: A precursor in the synthesis of the ester.

    4-(4-Chloro-3-nitro-benzoylamino)-benzoic acid: The carboxylic acid counterpart of the ester.

    4-Chloro-3-nitrobenzoyl chloride: An intermediate used in the synthesis of various derivatives.

Uniqueness

Propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate is unique due to its combination of functional groups, which imparts distinct chemical reactivity and potential biological activities. Its ester functionality allows for further chemical modifications, making it a versatile compound in research and industrial applications.

Properties

Molecular Formula

C17H15ClN2O5

Molecular Weight

362.8g/mol

IUPAC Name

propyl 4-[(4-chloro-3-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C17H15ClN2O5/c1-2-9-25-17(22)11-3-6-13(7-4-11)19-16(21)12-5-8-14(18)15(10-12)20(23)24/h3-8,10H,2,9H2,1H3,(H,19,21)

InChI Key

SERSSRLARBTTES-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.